Home > Products > Screening Compounds P91001 > Ethanolamine oleate
Ethanolamine oleate - 2272-11-9

Ethanolamine oleate

Catalog Number: EVT-275061
CAS Number: 2272-11-9
Molecular Formula: C18H34O2.C2H7NO
C20H41NO3
Molecular Weight: 343.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethanolamine Oleate is a long-chain fatty acid.
Ethanolamine oleate is a mild sclerosing agent. It is composed of ethanolamine, a basic substance, which when combined with oleic acid forms a clear, straw to pale yellow colored, deliquescent oleate.
Ethanolamine Oleate is a synthetic preparation of oleic acid and ethanolamine, a first generation monoethanolamine with sclerotherapeutic activity. Ethanolamine oleate causes an acute, dose-related inflammatory reaction of the intimal endothelium of the vein. This leads to scarring at the inner wall of the veins and possible occlusion of the veins. The oleic acid component may also transiently activate coagulation and fibrinolytic systems through the release of tissue factor and activation of Hageman factor.
See also: Monoethanolamine (has active moiety).
Source and Classification

Ethanolamine oleate is synthesized from two primary sources:

  • Oleic Acid: A monounsaturated fatty acid commonly found in various animal and vegetable fats.
  • Ethanolamine: An organic compound that serves as a building block for many biological molecules.

In terms of classification, ethanolamine oleate falls under the category of fatty acid amides, specifically as an oleamide derivative. This classification is significant because it influences its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of ethanolamine oleate can be achieved through various methods, including chemical and enzymatic processes.

Chemical Synthesis

  1. Amidation Reaction:
    • Oleic acid is reacted with ethanolamine in the presence of a catalyst, typically an alkaline substance.
    • The reaction conditions can vary, but common parameters include:
      • Temperature: Ranges from ambient to moderate heating (55°C to 65°C).
      • Solvent: Non-polar solvents like hexane or dichloromethane are often used to facilitate the reaction.
  2. Typical Reaction Steps:
    • Oleic acid is first converted to its acyl chloride using reagents like oxalyl chloride.
    • This acyl chloride then reacts with ethanolamine under controlled conditions (e.g., low temperatures around -20°C) to form ethanolamine oleate .
  3. Enzymatic Synthesis:
    • Recent studies have demonstrated the use of lipases to catalyze the reaction between purified oleic acid and ethanolamine, achieving high yields and purity (up to 96%) under optimized conditions .

Technical Parameters

  • The molar ratio of reactants often varies, with typical ratios being 1:1 for oleic acid to ethanolamine.
  • Reaction times can range from several hours to overnight depending on the method employed.
Chemical Reactions Analysis

Ethanolamine oleate participates in several chemical reactions:

  • Hydrolysis: In aqueous environments, it can hydrolyze back into oleic acid and ethanolamine.
  • Transesterification: It can react with alcohols to form esters, which are useful in biodiesel production.
  • Formation of Hydrogels: Ethanolamine oleate can interact with other compounds to form hydrogels, which have applications in drug delivery and tissue engineering .

Relevant Technical Details

  • The stability of ethanolamine oleate in various pH environments influences its reactivity.
  • The presence of functional groups allows for further derivatization, expanding its utility in synthetic chemistry.
Mechanism of Action

The mechanism of action for ethanolamine oleate primarily relates to its role as a surfactant and emulsifier:

  • It reduces surface tension between hydrophilic and hydrophobic phases, facilitating the formation of stable emulsions.
  • In biological systems, it mimics natural lipids and can influence cell membrane dynamics due to its amphiphilic nature.

Data and Analyses

Studies have shown that ethanolamine oleate can modulate lipid metabolism and cellular signaling pathways, potentially impacting therapeutic outcomes in various medical applications.

Physical and Chemical Properties Analysis

Ethanolamine oleate exhibits several notable physical and chemical properties:

  • Appearance: Typically a pale yellow liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents like alcohols; limited solubility in water due to its fatty acid component.
  • Melting Point: Varies based on purity but generally around room temperature for liquid forms.
  • Boiling Point: Not well-defined due to decomposition before boiling at higher temperatures.

Relevant Data

  • Density: Approximately 0.9 g/cm³.
  • Refractive Index: Typically around 1.46.

These properties make it suitable for use in formulations requiring emulsification or stabilization.

Applications

Ethanolamine oleate has diverse applications across various fields:

  1. Pharmaceuticals: Used as an excipient in drug formulations due to its emulsifying properties.
  2. Cosmetics: Acts as an emulsifier in creams and lotions, enhancing texture and stability.
  3. Food Industry: Employed as a food additive for emulsification purposes.
  4. Materials Science: Utilized in creating hydrogels for biomedical applications .
Historical Development and Evolution of Ethanolamine Oleate as a Therapeutic Agent

Emergence in Sclerotherapy: From Esophageal Varices to Vascular Malformations

Ethanolamine oleate (EO), a synthetic salt of oleic acid and ethanolamine, emerged as a cornerstone sclerosing agent following its initial approval for esophageal variceal management. The compound's mechanism of action involves endothelial irritation followed by inflammation, fibrosis, and eventual vascular occlusion. Upon intravenous injection, EO rapidly diffuses through the venous wall, inciting a sterile inflammatory reaction that leads to vessel sclerosis [6] [8]. Early clinical applications capitalized on this mechanism, with the U.S. Food and Drug Administration (FDA) granting approval in 1988 specifically for controlling bleeding esophageal varices [5] [8]. This application stemmed from EO's ability to trigger localized thrombosis and extravascular inflammation, effectively obliterating high-pressure portosystemic shunts [6].

The 1990s–2000s witnessed a significant paradigm shift in EO's therapeutic use, expanding into the management of low-flow vascular malformations (VMs), particularly in the oral cavity and cervicofacial regions. This transition was driven by EO's favorable safety profile compared to alternatives like absolute ethanol or sodium morrhuate, which carried higher risks of tissue necrosis and systemic toxicity [2] [6]. Landmark studies demonstrated EO's efficacy in treating venous malformations and varices of the lips, buccal mucosa, and tongue. Johann et al. pioneered protocols using diluted EO (1.25%-5%) for oral vascular anomalies (OVAs), establishing the framework for sclerotherapy in this anatomically sensitive region [3] [7]. The rationale for this expansion lay in the shared pathophysiology of endothelial disruption between varices and congenital VMs, coupled with EO's reduced cytotoxicity relative to other detergents [6] [14].

Critical to EO's adoption in vascular malformation therapy was the optimization of concentration protocols. Retrospective comparative analyses revealed that 5% EO achieved superior clinical outcomes compared to lower concentrations (1.25% and 2.5%) for lesions ≤20 mm, requiring significantly fewer treatment sessions (p=0.017) and lower total drug volumes (p<0.001) [3] [10]. This concentration-dependent efficacy is attributed to 5% EO's enhanced ability to induce robust endothelial damage while minimizing treatment burden.

Table 1: Comparative Efficacy of Ethanolamine Oleate Concentrations in Oral Vascular Anomalies (≤20 mm) [3]*

EO ConcentrationMedian Number of SessionsMean Final Volume (mL)Mean Total Dose (mg)Key Clinical Outcome
1.25% (G1)30.9812.25Higher sessions/dose vs. 5%
2.5% (G2)3.50.7518.75Highest total dose required
5% (G3)20.3517.5Fewest sessions, lowest volume

Key Milestones in Pharmacological Validation and Regulatory Recognition

Ethanolamine oleate's journey to global regulatory recognition reflects its evolving therapeutic validation. The initial U.S. FDA approval in 1988 for esophageal varices marked its formal entry into the pharmacopeia [5] [8]. Japan followed in 1991, endorsing EO for the same indication [5]. This early recognition was grounded in hemodynamic efficacy studies demonstrating successful variceal obliteration, though it remained an off-label option for vascular malformations for over a decade.

The 2010s delivered pivotal evidence-based validation for EO in VM management. A systematic analysis of 188 patients across five studies established EO's efficacy in cervicofacial VMs, with overall response rates ranging from 88% to 100% [6] [20]. This corpus of evidence underscored EO's reliability, prompting regulatory bodies to acknowledge its expanded utility implicitly despite formal label extensions remaining limited. Key outcomes from this era included:

  • High complete response rates: Up to 98% resolution in cystic-type VMs [6]
  • Pediatric applicability: Demonstrated safety and efficacy in children as young as 3 months [2] [21]
  • Morphological specificity: Superior volume reduction in cystic lesions (72.7%) versus diffuse lesions (45.5%) [2] [4]

Recent multicenter trials (2021–2023) have further solidified EO's status as a first-line sclerosant for complex VMs. The landmark Japanese phase III trial (jRCT2051200046) evaluated EO in 44 patients with difficult-to-resect VMs, achieving a ≥20% volume reduction in 59.1% of patients (72.7% for cystic subtypes). This trial directly informed regulatory submissions seeking formal approval for VM sclerotherapy, addressing a long-standing coverage gap [2] [4]. Concurrently, imaging advancements like MRI volumetry have enabled objective quantification of EO's sclerosing effects, replacing subjective clinical assessments [2] [25].

Table 2: Regulatory and Evidence Milestones for Ethanolamine Oleate [2] [4] [5]*

YearDevelopmentRegion/StudySignificance
1988FDA approval for esophageal varicesUnited StatesFirst formal regulatory approval
1991Approval for esophageal varicesJapanExpanded global regulatory recognition
2016Systematic review (188 patients)InternationalConfirmed 88-100% efficacy in VMs
2020Concentration optimization studies (5% efficacy)BrazilEstablished optimal protocol for oral lesions
2023Phase III trial completion (jRCT2051200046)Japan (8 centers)Pivotal data for insurance coverage approval of VM use
2025Multicenter efficacy data publicationPLOS ONE [2] [4]MRI-confirmed 59.1% response rate in difficult VMs

The trajectory of EO underscores a broader shift toward target-specific sclerotherapy. Research has evolved from empirical concentration testing to morphology-driven protocols, acknowledging that cystic VMs respond more robustly than diffuse infiltrative lesions [2] [24]. Furthermore, combining EO with contrast agents under imaging guidance exemplifies precision sclerotherapy, enabling real-time monitoring of sclerosant distribution [2] [4]. These innovations reflect EO's maturation from a general vascular irritant to a refined tool in interventional therapeutics.

Properties

CAS Number

2272-11-9

Product Name

Ethanolamine oleate

IUPAC Name

2-aminoethanol;(Z)-octadec-9-enoic acid

Molecular Formula

C18H34O2.C2H7NO
C20H41NO3

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-;

InChI Key

KGWDUNBJIMUFAP-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Solubility

Soluble in DMSO

Synonyms

Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin.

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.